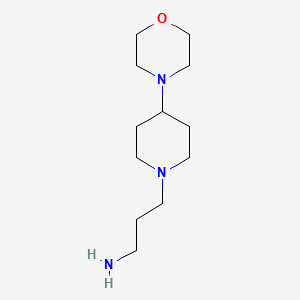
3-(4-Morpholinopiperidin-1-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Morpholinopiperidin-1-yl)propan-1-amine is a compound that belongs to the class of morpholines and piperidines It is characterized by a morpholine ring fused to a piperidine ring, with a propan-1-amine group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Morpholinopiperidin-1-yl)propan-1-amine typically involves the reaction of morpholine with piperidine derivatives under specific conditions. One common method is the reductive amination of 4-morpholinopiperidine with propanal, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
3-(4-Morpholinopiperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
科学的研究の応用
3-(4-Morpholinopiperidin-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: This compound can be used in the study of biological pathways and mechanisms, especially those involving amine interactions.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 3-(4-Morpholinopiperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
類似化合物との比較
Similar Compounds
3-Morpholinopropylamine: This compound is similar in structure but lacks the piperidine ring.
4-Morpholinopiperidine: This compound is similar but does not have the propan-1-amine group.
Uniqueness
3-(4-Morpholinopiperidin-1-yl)propan-1-amine is unique due to the combination of the morpholine and piperidine rings with the propan-1-amine group. This unique structure imparts specific chemical and biological properties that make it valuable in various applications, particularly in medicinal chemistry and industrial processes.
特性
分子式 |
C12H25N3O |
|---|---|
分子量 |
227.35 g/mol |
IUPAC名 |
3-(4-morpholin-4-ylpiperidin-1-yl)propan-1-amine |
InChI |
InChI=1S/C12H25N3O/c13-4-1-5-14-6-2-12(3-7-14)15-8-10-16-11-9-15/h12H,1-11,13H2 |
InChIキー |
SCVYJPZLLUYWMW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N2CCOCC2)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride](/img/structure/B13436470.png)
![4lambda6,12lambda6,16lambda6,24lambda6-Tetrathia-1,3,7,9,13,15,19,21-octazapentacyclo[19.3.1.13,7.19,13.115,19]octacosane 4,4,12,12,16,16,24,24-octaoxide](/img/structure/B13436471.png)
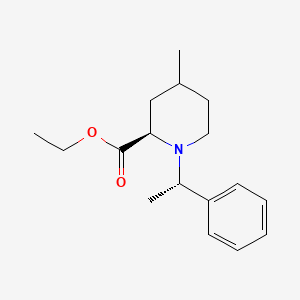
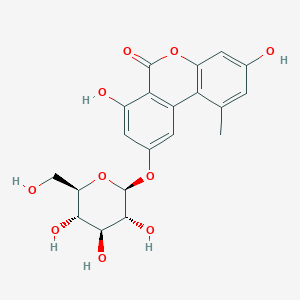

![2-amino-9-[(2R,4S,5R)-5-[[1-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]triazol-4-yl]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B13436500.png)

![methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-(3-methylsulfonyloxypropyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13436506.png)
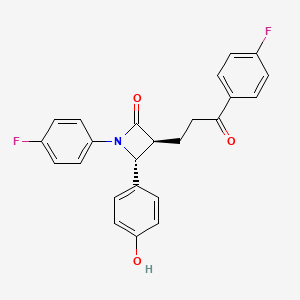
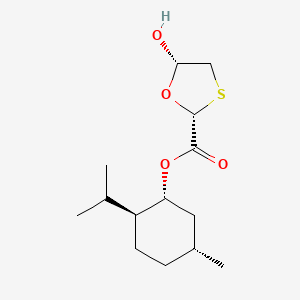
![Ethyl 3-[[4-(2-carbamoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate](/img/structure/B13436514.png)
![3-[diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine](/img/structure/B13436517.png)
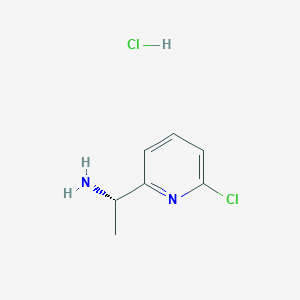
![2-[2-(4-Chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13436526.png)
